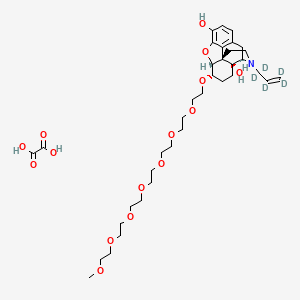
Naloxegol-d5 (oxalate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naloxegol-d5 (oxalate) is a deuterated form of naloxegol, a peripherally acting μ-opioid receptor antagonist. It is primarily used to treat opioid-induced constipation in patients with chronic non-cancer pain. The compound is formulated as an oxalate salt, which enhances its solubility across a wide range of physiological pH levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of naloxegol-d5 (oxalate) originates from naloxone, which undergoes PEGylation to form naloxegol. The process involves several steps, including stereoselective reduction and purification. The final product is obtained as an oxalate salt, which ensures high yield and purity .
Industrial Production Methods: Industrial production of naloxegol-d5 (oxalate) follows a robust and improved process that ensures a purity greater than 99.5% and minimal impurities. This process is designed to be scalable and efficient, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions: Naloxegol-d5 (oxalate) primarily undergoes substitution reactions due to its PEGylated structure. It is also sensitive to oxidation and reduction reactions, which can alter its pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of naloxegol-d5 (oxalate) include cytochrome P450 (CYP) 3A4 modulators, which significantly affect its exposure. The compound is also sensitive to food, which increases its bioavailability .
Major Products Formed: The major products formed from the reactions of naloxegol-d5 (oxalate) include various metabolites found in feces, urine, and plasma. These metabolites do not exhibit unique or disproportionate properties compared to the parent compound .
Applications De Recherche Scientifique
Naloxegol-d5 (oxalate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in pharmacokinetic and pharmacodynamic studies to understand its effects on opioid-induced constipation. The compound is also valuable in studying the interactions between opioid receptors and antagonists, providing insights into the development of new therapeutic agents .
Mécanisme D'action
Naloxegol-d5 (oxalate) functions as a peripherally acting μ-opioid receptor antagonist. It binds to opioid receptors in the gastrointestinal tract, inhibiting the constipating effects of opioids without affecting their central analgesic effects. This selective antagonism is achieved through its PEGylated structure, which prevents it from crossing the blood-brain barrier .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Naloxone
- Methylnaltrexone
- Alvimopan
Uniqueness: Naloxegol-d5 (oxalate) is unique due to its PEGylated structure, which allows for high selectivity for peripheral opioid receptors. Unlike naloxone, which can cross the blood-brain barrier, naloxegol-d5 (oxalate) remains confined to the peripheral tissues, reducing the risk of central nervous system side effects .
Propriétés
Formule moléculaire |
C36H55NO15 |
|---|---|
Poids moléculaire |
746.8 g/mol |
Nom IUPAC |
(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid |
InChI |
InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1/i1D2,3D,9D2; |
Clé InChI |
MNYIRXLCPODKLG-ATRJOQGASA-N |
SMILES isomérique |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)OCCOCCOCCOCCOCCOCCOCCOC)[2H].C(=O)(C(=O)O)O |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















